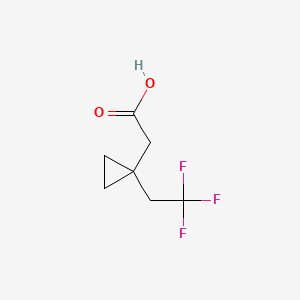
2-(1-(2,2,2-Trifluoroethyl)cyclopropyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(2,2,2-Trifluoroethyl)cyclopropyl)acetic acid is an organic compound with the molecular formula C6H7F3O2 It is characterized by the presence of a cyclopropyl ring substituted with a trifluoroethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2,2,2-Trifluoroethyl)cyclopropyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylcarbinol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trifluoroethyl ester, which is subsequently hydrolyzed to yield the desired acetic acid derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2,2,2-Trifluoroethyl)cyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups such as ethyl or methyl groups.
Substitution: The trifluoroethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid, while reduction can produce ethylcyclopropylacetic acid.
Scientific Research Applications
2-(1-(2,2,2-Trifluoroethyl)cyclopropyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-(2,2,2-Trifluoroethyl)cyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. Additionally, the cyclopropyl ring may confer rigidity to the molecule, influencing its binding affinity to receptors and enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(1-(Trifluoromethyl)cyclopropyl)acetic acid: This compound has a trifluoromethyl group instead of a trifluoroethyl group.
Cyclopropaneacetic acid: Lacks the trifluoroethyl substitution.
2-(1-(2,2,2-Trifluoroethyl)cyclopropyl)propanoic acid: Similar structure but with a propanoic acid moiety.
Uniqueness
2-(1-(2,2,2-Trifluoroethyl)cyclopropyl)acetic acid is unique due to the presence of both a trifluoroethyl group and a cyclopropyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H9F3O2 |
|---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
2-[1-(2,2,2-trifluoroethyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)4-6(1-2-6)3-5(11)12/h1-4H2,(H,11,12) |
InChI Key |
NXNMITQDGALWQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(=O)O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















